Lfm-A13

Beschreibung

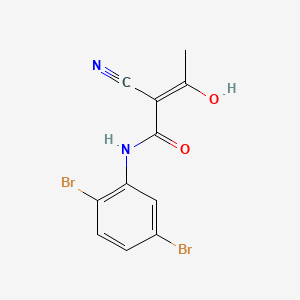

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSVTDVJQAJIFG-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017390 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244240-24-2, 62004-35-7 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lfm-A13: A Technical Guide to its Mechanism of Action in B-Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lfm-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Its action impedes B-cell proliferation and survival, making it a compound of interest for B-cell malignancies. This document provides a comprehensive overview of the mechanism of action of this compound in B-cells, detailing its primary target, downstream signaling effects, cellular consequences, and kinase selectivity. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and development applications.

Primary Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK)

This compound acts as a potent, cell-permeable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a member of the Tec family of kinases and a crucial signaling molecule downstream of the B-cell receptor (BCR).[4][5] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 2 (PLCγ2). This leads to a cascade of events including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[6]

This compound competitively inhibits the ATP-binding site within the catalytic domain of BTK, thereby preventing the autophosphorylation and activation of the kinase.[3][7] This blockade of BTK activity effectively abrogates the entire downstream signaling cascade initiated by the BCR.[6] In B-lineage leukemia cells, treatment with this compound leads to a significant reduction in BTK's enzymatic activity without altering the total protein expression levels of the kinase.[8]

References

- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Lfm-A13: A Technical Guide to its Function as a Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lfm-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor initially designed to target Bruton's tyrosine kinase (Btk), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5][6][7][8][9][10][11][12] Btk is essential for B-cell development, differentiation, and survival, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, biochemical and cellular activity, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ | |

| Molecular Weight | 360.0 g/mol | |

| CAS Number | 244240-24-2 | [3] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Btk. By binding to the ATP-binding pocket of the Btk kinase domain, it prevents the phosphorylation of Btk and its subsequent activation. This blockade of Btk activity disrupts the downstream signaling cascade initiated by the B-cell receptor, ultimately affecting cell proliferation, survival, and other cellular functions.

Biochemical and Cellular Activity

Inhibitory Activity against Btk

This compound has been shown to inhibit recombinant Btk with an IC50 of approximately 2.5 µM. In cellular assays, this compound effectively inhibits the enzymatic activity of Btk in various B-cell lines without altering the total Btk protein expression levels.

Kinase Selectivity Profile

While initially reported as a specific Btk inhibitor, subsequent studies have revealed that this compound also exhibits inhibitory activity against other kinases, most notably Janus kinase 2 (Jak2) and Polo-like kinase (Plk).[6][11] This off-target activity is an important consideration when interpreting experimental results using this compound as a chemical probe.

| Kinase | IC50/Ki | Reference |

| Btk | IC50: 2.5 µM | |

| Ki: 1.4 µM | ||

| Jak2 | Potent Inhibition (IC50 not specified) | [6][11] |

| Plx1 (Xenopus homolog of Plk1) | IC50: 10.3 µM | |

| PLK3 | IC50: 61 µM | |

| JAK1, JAK3, HCK, EGFR, IRK | No significant activity at concentrations up to 278 µM |

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated anti-leukemic and anti-tumor activity in various mouse models.[2][3][5][9][10][12] In a BCL-1 leukemia model, this compound, in combination with standard chemotherapy, significantly prolonged the median survival time of mice.[2] It has also shown efficacy in solid tumor models, including breast and colorectal cancer.[5][10][12]

Pharmacokinetic Parameters in Mice

Following intraperitoneal (i.p.) administration in BALB/c mice, this compound is rapidly absorbed, with a time to maximum plasma concentration (tmax) of 10-18 minutes.[2] It exhibits nearly complete bioavailability via the i.p. route and has an elimination half-life of 17-32 minutes at doses ranging from 10-50 mg/kg.[2][3]

| Parameter | Value | Dose and Route | Animal Model | Reference |

| tmax | 10-18 min | 10-50 mg/kg, i.p. | BALB/c mice | [2] |

| Elimination Half-life (t1/2) | 17-32 min | 10-50 mg/kg, i.p. | BALB/c mice | [2] |

| Bioavailability (i.p.) | ~100% | CD-1 and BALB/c mice | [3] | |

| Bioavailability (oral) | ~30% | CD-1 and BALB/c mice | [3] |

Signaling Pathways and Visualizations

Btk Signaling Pathway and Inhibition by this compound

Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of Btk, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[6] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of downstream signaling pathways, including the NF-κB pathway, which promotes B-cell survival and proliferation. This compound inhibits Btk, thereby blocking this entire downstream cascade.

Caption: Btk signaling pathway and the point of inhibition by this compound.

This compound and Apoptosis Induction

By inhibiting the pro-survival Btk signaling pathway, this compound can sensitize B-lineage leukemic cells to apoptosis.[12] This effect is often characterized by the externalization of phosphatidylserine (B164497) on the cell surface, a hallmark of early apoptosis.

References

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. immunostep.com [immunostep.com]

- 3. selleckchem.com [selleckchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. benchchem.com [benchchem.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Flow Cytometry Protocol [sigmaaldrich.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Cellular Targeting of LFM-A13: A Technical Guide

For Immediate Release

A comprehensive analysis of the small molecule inhibitor LFM-A13 reveals a complex targeting profile, implicating it as a modulator of multiple key cellular signaling pathways. Initially identified as a specific inhibitor of Bruton's tyrosine kinase (BTK), subsequent research has demonstrated its potent activity against Janus kinase 2 (JAK2) and Polo-like kinase (PLK), challenging its initial classification as a highly selective agent.

This technical guide provides an in-depth overview of the cellular targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and mechanism of action of this compound.

Core Cellular Targets and Inhibitory Profile

This compound, chemically known as α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, was rationally designed as an analog of a leflunomide (B1674699) metabolite.[1][2] While its development was initially focused on BTK, a crucial mediator in B-cell receptor signaling, its broader kinase inhibitory profile is now more clearly understood.[1][3] The compound's efficacy is not limited to a single kinase but extends to members of both the tyrosine kinase and serine/threonine kinase families.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values across various studies. A summary of these findings is presented below.

| Target Kinase | Kinase Family | IC50 (μM) | Ki (μM) | Selectivity Notes |

| Bruton's Tyrosine Kinase (BTK) | Tec Family (Tyrosine Kinase) | 2.5[3][4][5][6] - 17.2[1][7] | 1.4[1][4] | Initially reported to be highly selective, with over 100-fold selectivity against JAK1, JAK2, HCK, EGFR, and IRK.[4] |

| Janus Kinase 2 (JAK2) | Janus Kinase Family (Tyrosine Kinase) | Potent inhibitor, with some studies suggesting equal or greater potency than for BTK.[8][9] | Not explicitly reported in the provided results. | This compound has been shown to be a potent inhibitor of JAK2, and its use as a specific BTK inhibitor in the context of JAK2-dependent signaling has been questioned.[8][9] |

| Polo-like Kinase 1 (PLK1) | Polo-like Kinase Family (Serine/Threonine Kinase) | 10 (Plx1, Xenopus homolog)[1][2] - 37.36 | 7.2 (for PLK3, competitive with ATP)[10][11] | Identified as a potent inhibitor of PLK, with some studies suggesting it acts as a selective PLK inhibitor.[10][11] |

| Polo-like Kinase 3 (PLK3) | Polo-like Kinase Family (Serine/Threonine Kinase) | 61[1][7][10][11] | 7.2[10][11] | Inhibition is competitive with respect to ATP.[10][11] |

Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as enzyme and substrate concentrations, and the specific assay format used.

Key Signaling Pathways Modulated by this compound

The inhibition of BTK, JAK2, and PLK by this compound has significant implications for several critical cellular processes, including immune cell function, cytokine signaling, and cell cycle regulation.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[3][5] It is a key component of the B-cell receptor (BCR) signaling pathway.[5][12] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.[5] this compound's inhibition of BTK can therefore disrupt these processes, making it a potential therapeutic agent for B-cell malignancies and autoimmune diseases.[3]

Caption: this compound inhibits BTK in the B-cell receptor signaling pathway.

Janus Kinase 2 (JAK2) Signaling

The JAK/STAT signaling pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors.[13][14] Upon ligand binding to its receptor, associated JAKs, including JAK2, become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[14] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression, influencing processes such as cell growth, differentiation, and immune responses.[13][14] The finding that this compound is a potent inhibitor of JAK2 suggests its potential to modulate cytokine-driven cellular responses.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. This compound | Brutons Tyrosine Kinase (BTK) Inhibitors: R&D Systems [rndsystems.com]

- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

Lfm-A13: A Dual Inhibitor of BTK and PLK in Apoptosis and Cell Cycle Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small molecule inhibitor initially identified for its potent and selective inhibition of Bruton's tyrosine kinase (BTK). Subsequent research has revealed its activity against Polo-like kinase (PLK), establishing it as a dual-target agent with significant implications for cancer therapy. This technical guide provides a comprehensive overview of the role of this compound in inducing apoptosis and modulating the cell cycle in cancer cells. It consolidates quantitative data on its inhibitory activity and cellular effects, details the underlying signaling pathways, and provides established experimental protocols for its investigation.

Introduction

The intricate regulation of apoptosis and the cell cycle is fundamental to normal cellular homeostasis. Deregulation of these processes is a hallmark of cancer, making the proteins that govern them attractive targets for therapeutic intervention. This compound has emerged as a promising compound due to its ability to target two distinct but critical classes of kinases involved in cell proliferation and survival: Bruton's tyrosine kinase (BTK) and Polo-like kinases (PLKs).

-

Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase, BTK is a key component of the B-cell receptor (BCR) signaling pathway, crucial for B-cell development, differentiation, and survival. In various hematological malignancies, aberrant BTK signaling promotes cell proliferation and resistance to apoptosis.

-

Polo-like Kinases (PLKs): A family of serine/threonine kinases, PLKs are master regulators of the cell cycle, particularly mitosis. They are involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Overexpression of PLKs is common in many cancers and is associated with poor prognosis.

This guide will delve into the dual inhibitory action of this compound, exploring its impact on apoptotic pathways and cell cycle progression, supported by quantitative data, detailed signaling pathway diagrams, and experimental methodologies.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its inhibitory potential against its primary targets and its cytotoxic effects.

Table 1: Inhibitory Activity of this compound against Kinases

| Kinase Target | IC50 / Ki Value | Assay Conditions | Reference(s) |

| Bruton's tyrosine kinase (BTK) | IC50: 2.5 µM | Recombinant BTK | [1][2] |

| Bruton's tyrosine kinase (BTK) | Ki: 1.4 µM | Cell-free assay | [3][4] |

| Bruton's tyrosine kinase (BTK) | IC50: 17.2 µM | Not specified | [3] |

| Polo-like kinase 1 (Plk1) | IC50: 37.36 µM | Not specified | [2] |

| Polo-like kinase 3 (Plk3) | IC50: 61 µM | Recombinant human PLK3 | [3][5] |

| Xenopus Polo-like kinase (Plx1) | IC50: 10.3 µM | Recombinant Plx1 | [4] |

Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference(s) |

| Breast Cancer | MCF-7 | ~25 | 72 | [6] |

| Breast Cancer | MDA-MB-231 | ~37.5 | 72 | [6] |

| Glioblastoma | U373 | Induces aberrant spindles at 100 µM | Not specified | [4] |

| Breast Cancer | BT20 | Induces aberrant spindles at 100 µM | Not specified | [4] |

| B-cell Leukemia | BCL-1 | Abrogates BTK activity at ≥10 µM | Not specified | [7] |

| Acute Lymphoblastic Leukemia | NALM-6 | Abrogates BTK activity at ≥10 µM | Not specified | [4][7] |

Role of this compound in Apoptosis

This compound induces apoptosis in various cancer cells through mechanisms linked to both its BTK and PLK inhibitory activities.

Modulation of Apoptotic Signaling Pathways

BTK Inhibition and Apoptosis:

This compound's inhibition of BTK disrupts downstream signaling pathways that promote cell survival, most notably the NF-κB pathway. BTK is known to be an anti-apoptotic protein that can interfere with the Fas/APO-1 death-inducing signaling complex[7]. By inhibiting BTK, this compound can render cancer cells more susceptible to apoptosis[7][8]. This is achieved by preventing the activation of transcription factors like NF-κB, which control the expression of anti-apoptotic proteins.

PLK Inhibition and Apoptosis:

Inhibition of PLK1 by this compound leads to mitotic arrest, a state that can trigger the intrinsic apoptotic pathway. Prolonged arrest at mitosis due to defective spindle formation activates the spindle assembly checkpoint, and if the defect is not resolved, the cell is eliminated through apoptosis.

Effects on Apoptosis-Related Proteins

This compound treatment has been shown to modulate the expression and activity of key proteins involved in the apoptotic cascade.

-

Bcl-2 Family Proteins: this compound can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.

-

Caspases: The executioners of apoptosis, caspases, are activated following this compound treatment. Studies have shown increased expression of active caspase-6 in breast cancer cells treated with this compound[9].

Table 3: Quantitative Effects of this compound on Apoptosis

| Cell Line | Treatment Conditions | Apoptotic Effect | Assay | Reference(s) |

| MCF-7 | This compound (100 µM) + Epo | Increased percentage of apoptotic cells | Annexin V/PI Staining | [9] |

| MDA-MB-231 | This compound (100 µM) + Epo | Increased percentage of apoptotic cells | Annexin V/PI Staining | [9] |

| NALM-6 | This compound | Enhances sensitivity to ceramide- or vincristine-induced apoptosis | Not specified | [3][8] |

| Jurkat | Not specified | Not specified | Not specified |

Role of this compound in Cell Cycle Regulation

This compound's impact on the cell cycle is primarily attributed to its inhibition of PLKs, which are critical for mitotic progression.

Induction of Cell Cycle Arrest

By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to a mitotic arrest at the G2/M phase of the cell cycle[3]. This arrest is a direct consequence of the cell's inability to properly segregate chromosomes. Some studies also suggest a slight increase in the G0/G1 phase, indicating a more complex effect on cell cycle progression[9].

Effects on Cell Cycle Regulatory Proteins

The G2/M arrest induced by this compound is associated with changes in the levels and activity of key cell cycle regulators. Inhibition of PLK1 can affect the activation of the anaphase-promoting complex/cyclosome (APC/C), a critical E3 ubiquitin ligase required for the degradation of mitotic cyclins and the transition from metaphase to anaphase.

Table 4: Quantitative Effects of this compound on Cell Cycle Distribution

| Cell Line | Treatment Conditions | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference(s) |

| MCF-7 | This compound (100 µM) + Epo | Slight Increase | 40% Decrease | Not specified | [10] |

| MDA-MB-231 | This compound (100 µM) + Epo | Slight Increase | 45% Decrease | Not specified | [10] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

- 1. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]

- 3. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (Z)-LFM-A13 | BTK inhibitor | Probechem Biochemicals [probechem.com]

- 10. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

LFM-A13: A Technical Guide for Leukemia and Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LFM-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for the proliferation, differentiation, and survival of B-lineage lymphoid cells.[2] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target. This compound has demonstrated anti-leukemic and chemosensitizing properties in various preclinical models of leukemia and lymphoma.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data for researchers in oncology and drug development.

Mechanism of Action

This compound was rationally designed to target the ATP-binding site of BTK, thereby inhibiting its kinase activity.[4] By blocking BTK, this compound disrupts downstream signaling cascades that are crucial for the survival and proliferation of malignant B-cells.[5] The primary anti-leukemic effects of this compound are attributed to its ability to induce apoptosis and to sensitize cancer cells to other chemotherapeutic agents.[1][3]

Primary Target: Bruton's Tyrosine Kinase (BTK)

This compound is a potent inhibitor of BTK.[6] Inhibition of BTK by this compound leads to the downregulation of survival signals and the promotion of programmed cell death in malignant B-cells.[3]

Off-Target Effects

Subsequent research has revealed that this compound also inhibits other kinases, which may contribute to its overall anti-cancer activity. These off-target effects are important considerations for its experimental use and potential therapeutic development.

-

Janus Kinase 2 (JAK2): this compound has been shown to be a potent inhibitor of JAK2, a key mediator of cytokine receptor signaling involved in cell growth and survival.[7][8] The inhibition of the JAK2-STAT5 pathway can contribute to the anti-proliferative effects of this compound.[9]

-

Polo-like Kinase (PLK): this compound also inhibits Polo-like kinases, particularly PLK1 and PLK3.[10][11] PLKs are crucial regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis.[10]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Ki Value | Notes |

| BTK | 2.5 µM[6][12] | 1.4 µM[6] | Cell-free assay. |

| BTK | 17.2 µM[8] | - | Cellular assay. |

| Plk1 (Plx1) | 10.3 µM[6] | - | Xenopus homolog of PLK1. |

| Plk1 | 37.36 µM | - | |

| Plk3 | 61 µM[8][11] | 7.2 µM[11] | Competitive with respect to ATP. |

| JAK1 | >100 µM[6] | 110 µM[8] | |

| JAK2 | Potent Inhibition[7] | - | Equally inhibited as BTK in in vitro kinase assays. |

| JAK3 | >100 µM[6] | 148 µM[8] | |

| HCK | >100 µM[6] | 214 µM[8] | |

| EGFR | >100 µM[6] | 166 µM[8] | |

| IRK | >100 µM[6] | 31.6 µM[8] | |

| SYK | >300 µM | - |

Table 2: In Vivo Efficacy of this compound in a Murine Leukemia Model (BCL-1)

| Treatment Group | Median Survival Time (Days) | Long-Term Survivors (%) | Animal Model | Dosing Regimen |

| Vehicle Control | 13.5[3] | 2[3] | BALB/c mice with BCL-1 leukemia | - |

| VPL (Vincristine, Prednisolone, L-asparaginase) | 37[3][13] | 14[13] | BALB/c mice with BCL-1 leukemia | Standard chemotherapy regimen. |

| This compound + VPL | 58[3][13] | 41[13] | BALB/c mice with BCL-1 leukemia | This compound: 50 mg/kg/day, i.p.[6] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: this compound inhibits the BTK signaling pathway.

Caption: this compound inhibits the JAK2-STAT5 signaling pathway.

Caption: General experimental workflow for this compound research.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of this compound on the viability of leukemia and lymphoma cell lines.

-

Cell Seeding: Seed leukemia or lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound (typically dissolved in DMSO) in culture medium.[6] Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Treat leukemia or lymphoma cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours). Include vehicle and untreated controls.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to assess the effect of this compound on the expression and phosphorylation of target proteins.

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., BTK, phospho-BTK, JAK2, phospho-JAK2, cleaved caspase-3, etc.) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

-

Kinase Reaction Setup: In a reaction buffer, combine the purified recombinant kinase (e.g., BTK, JAK2), a suitable substrate (e.g., a generic tyrosine kinase substrate or a specific peptide), and ATP.

-

This compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Measure the amount of substrate phosphorylation. This can be done using various methods, such as:

-

Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

-

ELISA-based assays: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assays: Using a system that measures ATP consumption.

-

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

In Vivo Murine Leukemia Model

This protocol describes a general approach for evaluating the in vivo efficacy of this compound.

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice) and a suitable leukemia or lymphoma cell line for xenograft implantation (e.g., BCL-1 cells).[3]

-

Cell Inoculation: Inoculate the mice with the cancer cells, typically via intravenous or intraperitoneal injection.[3]

-

Drug Administration: Once tumors are established or after a set period post-inoculation, begin treatment with this compound. A common dosing regimen is 50 mg/kg/day administered intraperitoneally.[6] A vehicle control group should be included. Combination therapy with standard chemotherapeutic agents can also be evaluated.[3]

-

Monitoring: Monitor the mice regularly for tumor burden (e.g., by measuring tumor volume for solid tumors or by monitoring for signs of leukemia progression) and overall health (body weight, activity).

-

Survival Analysis: Record the survival of the mice in each treatment group and perform Kaplan-Meier survival analysis.

-

Toxicity Assessment: At the end of the study, or if signs of toxicity are observed, perform a necropsy and collect organs for histopathological analysis to assess for any drug-related toxicities.

Conclusion

This compound is a valuable research tool for investigating the role of BTK and other kinases in leukemia and lymphoma. Its ability to induce apoptosis and sensitize cancer cells to chemotherapy makes it a compound of interest for further preclinical and potentially clinical investigation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to aid researchers in their studies of this promising anti-cancer agent. As with any experimental compound, careful optimization of protocols and consideration of its off-target effects are crucial for obtaining robust and reproducible results.

References

- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Creative Enzymes [creative-enzymes.com]

- 13. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Lfm-A13: A Technical Whitepaper on its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lfm-A13, a leflunomide (B1674699) metabolite analog, has emerged as a significant small molecule inhibitor with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The primary mechanism of this compound's anti-inflammatory activity is attributed to its inhibition of Tec family kinases, particularly Bruton's tyrosine kinase (Btk), which plays a crucial role in various inflammatory signaling cascades. This inhibition leads to the downstream suppression of key pro-inflammatory pathways, most notably the NF-κB signaling cascade, resulting in a reduction of inflammatory mediator production. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the transcription of numerous pro-inflammatory genes. This compound has been identified as an effective inhibitor of inflammatory responses, primarily through its targeted action on upstream kinases that regulate NF-κB activation. This whitepaper will explore the molecular mechanisms underlying the anti-inflammatory effects of this compound, present quantitative data on its efficacy, and provide detailed methodologies for its investigation.

Mechanism of Action: Inhibition of the Tec/NF-κB Signaling Axis

The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the Tec family of non-receptor tyrosine kinases, with a notable potency against Bruton's tyrosine kinase (Btk).[1][2] Btk is a critical component of signaling pathways downstream of various receptors, including B-cell receptors and Toll-like receptors (TLRs).[1]

In the context of inflammation triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the signaling cascade is initiated by the binding of LPS to TLR4. This engagement leads to the recruitment of adaptor proteins and the subsequent activation of downstream kinases. A pivotal kinase in this pathway is TGFβ-activated kinase 1 (TAK1), which, upon activation, phosphorylates the IκB kinase (IKK) complex.[3][4] The activated IKK complex then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and proteasomal degradation.[3][5] The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[3][5]

This compound exerts its anti-inflammatory effect by inhibiting Tec kinases, which are involved in the activation of downstream signaling molecules leading to NF-κB activation.[3][4] Studies have shown that pretreatment with this compound significantly inhibits the LPS-induced phosphorylation of TAK1.[3][5] By inhibiting this upstream event, this compound effectively blocks the subsequent phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the expression of its target genes.[3][5]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inhibiting inflammatory responses has been quantified in various in vitro studies. The following tables summarize key quantitative data on its inhibitory activities.

Table 1: Inhibitory Concentration (IC50) of this compound on Various Kinases

| Kinase | IC50 Value | Reference |

| Bruton's tyrosine kinase (Btk) | 2.5 µM | [2] |

| Polo-like kinase 1 (Plk1) | 10.3 µM | [2] |

| JAK1, JAK2, HCK, EGFR, IRK | >100-fold selectivity over Btk | [2] |

Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages

| Mediator | This compound Concentration | Inhibition | Reference |

| MCP-1 (protein) | 25 µM | Significant decrease (P < 0.05) | [6] |

| MCP-1 (protein) | 75 µM | Significant decrease (P < 0.05) | [6] |

| ICAM-1 (protein) | 25 µM | Significant inhibition (P < 0.01) | [6] |

| ICAM-1 (protein) | 75 µM | Significant inhibition (P < 0.01) | [6] |

Note: The inhibitory effect on ICAM-1 was not dose-dependent in the cited study.[6]

Table 3: Effect of this compound on NF-κB Signaling Pathway Components in LPS-stimulated RAW264.7 Macrophages

| Protein | This compound Treatment | Effect | Reference |

| p-IκBα | Pretreatment with this compound | Suppressed LPS-induced phosphorylation | [6] |

| IκBα | Pretreatment with this compound | Increased levels (prevented degradation) | [6] |

| Nuclear p65 | Pretreatment with this compound | Abolished LPS-induced nuclear expression | [6] |

| p-TAK1 | Pretreatment with this compound | Greatly attenuated LPS-induced phosphorylation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.

Cell Culture and LPS Stimulation of RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays and ELISAs) and allowed to adhere overnight.

-

This compound Pretreatment: The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Cells are pre-incubated for a specified time (e.g., 1 hour).

-

LPS Stimulation: After pretreatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of, for example, 0.1 µg/mL for a specified duration (e.g., 2-24 hours) to induce an inflammatory response.[6]

Cell Viability Assay (MTT Assay)

-

Cell Treatment: RAW264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for the desired duration.

-

MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: After cell treatment and LPS stimulation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse MCP-1) overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: The plate is washed again, and the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: The plate is washed, and an enzyme-linked conjugate (e.g., streptavidin-HRP) is added and incubated for 30 minutes.

-

Substrate Addition and Measurement: After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4). The absorbance is read at 450 nm, and the cytokine concentrations in the samples are determined by comparison to the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-p-TAK1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol) or a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes (e.g., MCP-1, ICAM-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.

Immunofluorescence for NF-κB Nuclear Translocation

-

Cell Culture and Treatment: Cells are grown on glass coverslips in a culture plate and subjected to this compound pretreatment and LPS stimulation as described previously.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked using a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.

-

Imaging: The localization of the p65 subunit is visualized using a fluorescence or confocal microscope. The nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effects.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting the Tec family of kinases, leading to the effective suppression of the NF-κB signaling pathway. The quantitative data presented in this whitepaper underscores its potential as a potent inhibitor of pro-inflammatory mediator production. The detailed experimental protocols and visual diagrams provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in inflammatory disease models. This comprehensive guide serves as a valuable resource for the scientific community engaged in the development of novel anti-inflammatory therapeutics.

References

- 1. bowdish.ca [bowdish.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LFM-A13 in Neuroinflammation and Neurodegeneration Studies

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: LFM-A13 and its Primary Target

This compound, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor primarily targeting Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase crucial for the activation of B cells and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[3][4] By inhibiting BTK, this compound effectively modulates downstream signaling pathways involved in inflammatory responses. This has positioned this compound and other BTK inhibitors as promising therapeutic candidates for conditions where neuroinflammation is a key pathological feature.[3][5]

Neuroinflammation, characterized by the activation of microglia and other immune cells in the CNS, is a common feature in both acute injuries like stroke and chronic neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[6][7][8] Activated microglia release a host of pro-inflammatory cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage and disease progression.[8] Targeting microglial activation through BTK inhibition is therefore a key strategy being explored to mitigate neurodegeneration.[4][5]

Mechanism of Action: The BTK Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of BTK. In the context of neuroinflammation, microglial activation is often triggered by stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, or endogenous damage-associated molecular patterns (DAMPs) released from injured neurons.[9] These stimuli activate pattern recognition receptors like Toll-like receptor 4 (TLR4) on the microglial surface.

Activation of TLR4 initiates a signaling cascade that leads to the recruitment and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, leading to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9][10] These transcription factors then move into the nucleus and drive the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as chemokines such as MCP-1.[11][12]

This compound, by binding to BTK and inhibiting its kinase activity, effectively blocks this entire downstream cascade. This prevents the activation of NF-κB and MAPKs, thereby suppressing the production of pro-inflammatory mediators.[11][12]

Signaling Pathway Diagram

Quantitative Data Presentation

The efficacy of this compound has been quantified in various studies. This table summarizes key in vitro data.

| Parameter | Value | Cell Type / System | Comments | Reference(s) |

| IC₅₀ (BTK) | 2.5 µM | Recombinant BTK | Potent and selective inhibition. | [1],[2], |

| IC₅₀ (Human BTK) | 17.2 µM | Human BTK | [13] | |

| IC₅₀ (Other Kinases) | >278 µM | JAK1, JAK3, HCK, EGFR, IRK | Demonstrates high selectivity for BTK over other tested kinases. | [1], |

| Inhibition of MCP-1 | Significant decrease | LPS-stimulated RAW264.7 macrophages | Pre-incubation with 25 µM or 75 µM this compound prior to LPS stimulation. | [11],[12] |

| Inhibition of ICAM-1 | Significant decrease | LPS-stimulated RAW264.7 macrophages | Pre-incubation with 25 µM or 75 µM this compound prior to LPS stimulation. | [11],[12] |

| NF-κB Activation | Blocked | LPS-stimulated RAW264.7 macrophages | This compound prevented the degradation of IκBα and nuclear translocation of p65. | [11],[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.

In Vitro Microglia Activation Model

This protocol is fundamental for studying the anti-inflammatory effects of this compound on microglia.

Objective: To assess the ability of this compound to suppress the pro-inflammatory response of microglia stimulated with Lipopolysaccharide (LPS).

Materials:

-

Primary microglia or BV-2/RAW264.7 microglial cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

LPS (from E. coli)

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, MCP-1

-

Reagents for Western Blotting (antibodies for p-BTK, BTK, p-p65, p65, IκBα, β-actin)

Workflow Diagram:

Procedure:

-

Cell Culture: Culture microglial cells (e.g., RAW264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Plate cells in 6-well or 24-well plates and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium. Pre-incubate the cells with desired concentrations of this compound (e.g., 25 µM, 75 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add LPS (e.g., 0.1 µg/mL) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 2 hours for signaling studies, 24 hours for cytokine release).[11]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with cold PBS and lyse them with appropriate lysis buffer for protein extraction for Western blotting.

-

-

Analysis:

-

ELISA: Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatant according to the manufacturer's instructions.[11]

-

Western Blot: Determine the protein levels and phosphorylation status of BTK, p65, and IκBα to assess signaling pathway inhibition.

-

In Vivo Models of Neurodegeneration

While direct studies of this compound in classic neurodegenerative animal models are limited in the search results, the principles of BTK inhibition are being actively investigated.[5] Models for AD often involve transgenic mice (e.g., 5xFAD) or injection of amyloid-β, while PD models frequently use neurotoxins like MPTP or 6-OHDA.[14][15] A study in a chronic cerebral hypoperfusion model, which induces white matter injury and cognitive impairment, showed that a different BTK inhibitor, tolebrutinib, suppressed microglia activation and ameliorated pathology.[5]

This compound in Neurodegenerative Disease Contexts

While much of the specific research on this compound focuses on general inflammatory mechanisms, the role of its target, BTK, is increasingly recognized in various neurodegenerative diseases.

-

Multiple Sclerosis (MS): MS is an autoimmune disease characterized by neuroinflammation and demyelination.[4] BTK inhibitors are a major area of clinical development for MS, as they can modulate both B cells and microglia, key players in MS pathology.[3][4][16][17] Several BTK inhibitors are in late-stage clinical trials for various forms of MS.[4][16]

-

Alzheimer's Disease (AD): Neuroinflammation driven by microglial activation around amyloid-β plaques is a hallmark of AD.[6][18][19] This activation contributes to a neurotoxic environment. Therefore, inhibiting microglial pro-inflammatory signaling via BTK is a rational therapeutic strategy being explored for AD.[20]

-

Parkinson's Disease (PD): In PD, activated microglia contribute to the progressive loss of dopaminergic neurons.[8] Modulating this microglial response is a key therapeutic goal. While this compound itself has not been extensively reported in PD models, targeting microglial activation pharmacologically is a central research focus.[8]

Concluding Remarks and Future Directions

This compound serves as a valuable research tool for elucidating the role of BTK in neuroinflammatory processes. Its ability to potently and selectively inhibit BTK allows for the precise dissection of this signaling pathway in both in vitro and in vivo models. The insights gained from studies with this compound and other BTK inhibitors have paved the way for the clinical development of next-generation molecules for treating neurodegenerative diseases where inflammation is a critical component.

Future research should focus on evaluating the efficacy of highly specific and brain-penetrant BTK inhibitors in a wider range of chronic neurodegenerative models, assessing long-term safety, and identifying biomarkers to track therapeutic response in clinical settings. The continued exploration of this pathway holds significant promise for developing novel disease-modifying therapies for a host of debilitating neurological disorders.

References

- 1. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Bruton's Tyrosine Kinase Inhibitors for Multiple Sclerosis Treatment: A New Frontier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bruton's tyrosine kinase inhibition ameliorated neuroinflammation during chronic white matter ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activation of Fpr2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 8. Frontiers | Pharmacological Targeting of Microglial Activation: New Therapeutic Approach [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Evidence that NF-κB and MAPK Signaling Promotes NLRP Inflammasome Activation in Neurons Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. amsbio.com [amsbio.com]

- 14. Modeling Neurodegenerative Diseases in vivo Review | Semantic Scholar [semanticscholar.org]

- 15. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labiotech.eu [labiotech.eu]

- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 18. Protein kinases as therapeutic targets for Alzheimer’s disease: a brief review [explorationpub.com]

- 19. mdpi.com [mdpi.com]

- 20. Alzheimer’s Disease: Novel Targets and Investigational Drugs for Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Effects of LFM-A13 on Janus Kinase 2 (Jak2) and Polo-like Kinase (Plk)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed examination of the off-target inhibitory effects of LFM-A13, a compound originally designed as a Bruton's tyrosine kinase (Btk) inhibitor, on Jak2 and Plk. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) was initially developed as a selective inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways.[1][2][3] While demonstrating potent activity against its intended target, subsequent research has revealed significant off-target effects, most notably on Janus kinase 2 (Jak2) and Polo-like kinase (Plk). Understanding these off-target interactions is critical for interpreting experimental results, predicting potential therapeutic applications, and anticipating adverse effects in drug development. This guide consolidates the available data on these interactions, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of this compound Kinase Inhibition

The inhibitory activity of this compound has been quantified against its primary target, Btk, and several off-target kinases, including Jak2 and members of the Plk family. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note the conflicting reports regarding the inhibition of Jak2, with some studies indicating no significant inhibition while others identify this compound as a potent inhibitor.

| Target Kinase | This compound IC50 (µM) | Kinase Family | Comments | Source(s) |

| Btk (intended target) | 2.5 | Tec Family (Tyrosine Kinase) | Recombinant Btk | [1][2] |

| 17.2 ± 0.8 | In BCL-1 cells | [4] | ||

| Plx1 (Xenopus Plk1) | 10.3 | Plk Family (Serine/Threonine Kinase) | Recombinant Plx1 expressed in Sf21 cells | [1] |

| 10 | [4][5] | |||

| Plk1 | 37.36 | Plk Family (Serine/Threonine Kinase) | ||

| Plk3 | 61 | Plk Family (Serine/Threonine Kinase) | Human PLK3 | [4][5][6] |

| Jak2 | >200-500 | Jak Family (Tyrosine Kinase) | No inhibition observed | [6] |

| >300 | No effect observed | |||

| Potent Inhibitor | Identified as a potent inhibitor of Jak2 kinase activity | [4][5][7] | ||

| (Inhibits at 100 µM) | Inhibits Epo-induced Jak2 autophosphorylation in R10 and COS cells | [4][5] |

Key Signaling Pathways

To contextualize the off-target effects of this compound, it is essential to understand the canonical signaling pathways of Jak2 and Plk.

The Jak2/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in hematopoiesis, immune response, and cell proliferation.[8][9][10] Dysregulation of this pathway is associated with various malignancies and inflammatory diseases.[11][12]

Caption: The canonical Jak2/STAT signaling pathway.

Polo-like kinases are critical regulators of the cell cycle. Plk1, the most studied member, is a master regulator of mitosis, with key roles in centrosome maturation, spindle assembly, and cytokinesis.[13][14][15] Its overexpression is a common feature in many cancers, making it an attractive therapeutic target.[16]

Caption: The central role of Plk1 in regulating key events during mitosis.

Experimental Protocols

The identification of this compound's off-target effects relies on specific biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of this compound against a specific kinase (e.g., Jak2, Plk1).

-

Materials:

-

Purified, recombinant human kinase (e.g., Plk1, Jak2).

-

Specific peptide or protein substrate (e.g., casein for Plk1).

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

This compound dissolved in DMSO at various concentrations.

-

Assay buffer (containing MgCl₂, DTT, etc.).

-

384-well plates.

-

-

Procedure:

-

A reaction mixture is prepared in each well of a 384-well plate.[17] Each well contains the assay buffer, a fixed concentration of the kinase, and a fixed concentration of the substrate.[17]

-

This compound is added to the wells in a series of dilutions. Control wells contain DMSO without the inhibitor.

-

The kinase reaction is initiated by adding a fixed concentration of ATP.[17] The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15-30 minutes).

-

The reaction is terminated (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done via scintillation counting or autoradiography.

-

The percentage of kinase inhibition is calculated for each this compound concentration relative to the control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of downstream targets.

-

Objective: To determine if this compound can inhibit Jak2 activation in response to a specific stimulus.

-

Cell Line: A cell line responsive to a Jak2-activating cytokine, such as erythropoietin (Epo). Example: R10 cells.[5]

-

Procedure:

-

Cells are cultured to an appropriate density and then serum-starved to reduce basal kinase activity.

-

Cells are pre-incubated with various concentrations of this compound (e.g., 100 µM) or vehicle control (DMSO) for a set period (e.g., 4 hours).[5]

-

The cells are then stimulated with a Jak2 activator, such as Epo, to induce Jak2 autophosphorylation and the phosphorylation of its downstream target, STAT5.[4]

-

After stimulation, the cells are immediately lysed to preserve the phosphorylation states of the proteins.

-

Cell lysates are collected, and protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western Blotting).

-

The membrane is probed with primary antibodies specific for phosphorylated Jak2 (p-Jak2) and total Jak2. Antibodies for downstream targets like p-STAT5 can also be used.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.

-

The band intensities for the phosphorylated proteins are quantified and normalized to the total protein levels to determine the extent of inhibition by this compound.

-

Experimental Workflow for Off-Target Identification

The process of identifying and validating the off-target effects of a kinase inhibitor like this compound follows a logical, multi-step workflow.

Caption: A generalized workflow for identifying kinase inhibitor off-target effects.

Conclusion and Implications

The evidence strongly indicates that this compound, in addition to inhibiting its primary target Btk, also acts as an inhibitor of Polo-like kinases and, according to several studies, Janus kinase 2. The off-target inhibition of Plk is consistent, with IC50 values in the low micromolar range.[1][4][5][6] The data concerning Jak2 inhibition is more complex, with some reports showing no effect while others demonstrate potent inhibition of Jak2-mediated signaling pathways in cellular contexts.[4][5][6][7]

For researchers, these findings are critical:

-

Data Interpretation: Cellular phenotypes observed following this compound treatment, such as mitotic arrest or effects on cytokine signaling, may be attributable to the inhibition of Plk or Jak2, respectively, rather than solely Btk.[4][5][6]

-

Therapeutic Potential: The polypharmacology of this compound could be advantageous, suggesting potential applications in diseases driven by Plk or Jak2 dysregulation, such as various cancers.[6][18]

-

Drug Development: For developing more selective Btk inhibitors, this compound serves as a scaffold from which to design new molecules with reduced affinity for Plk and Jak family kinases. Conversely, it could serve as a starting point for developing dual Btk/Jak or Btk/Plk inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]

- 3. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]

- 13. researchgate.net [researchgate.net]

- 14. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polo-like kinase - Wikipedia [en.wikipedia.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

LFM-A13: A Technical Guide to its Kinase Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small molecule inhibitor initially designed and identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and proliferation. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. This technical guide provides an in-depth overview of the IC50 values of this compound for BTK and other kinases, details the experimental methodologies for these determinations, and illustrates the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the tables below.

Table 1: IC50 Values for Primary Kinase Targets of this compound

| Kinase | Enzyme Source | IC50 (µM) | Ki (µM) | Reference(s) |

| BTK | Recombinant | 2.5 | 1.4 (cell-free assay) | [1][2][3][4][5] |

| BTK | Human | 17.2 | - | |

| PLK1 (Polo-like kinase 1) | - | 37.36 | - | [5] |

| PLK3 (Polo-like kinase 3) | Human | 61 | 7.2 (ATP competitive) | [6][7] |

| JAK2 (Janus kinase 2) | - | Potent Inhibition* | - | [8] |

*Note: While some studies report this compound as selective for BTK with no activity against JAK2[2][5], other evidence suggests it is a potent inhibitor of JAK2 kinase activity[8]. This discrepancy should be considered in experimental design.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Effect at specified concentration | Reference(s) |